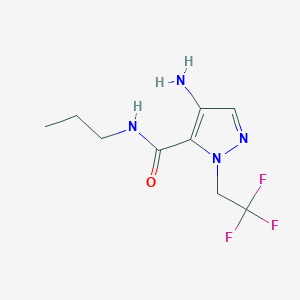
4-Amino-N-propyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-propyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide, also known as TFPAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 4-Amino-N-propyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that is involved in DNA repair, and its inhibition leads to the accumulation of DNA damage and ultimately cell death. This compound has been shown to be a potent inhibitor of PARP, and its anti-cancer activity is thought to be mediated through this mechanism.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to exhibit neuroprotective activity by reducing the production of reactive oxygen species and inhibiting the activation of microglia, which are immune cells in the brain that are involved in neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Amino-N-propyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. This compound has also been shown to exhibit activity against other diseases such as inflammation and neurodegenerative diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 4-Amino-N-propyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide. One potential direction is the development of new formulations of this compound that can improve its solubility and bioavailability. Another potential direction is the study of this compound in combination with other anti-cancer agents to determine if it can enhance their activity. Additionally, the study of this compound in animal models of cancer and other diseases can provide valuable information on its potential therapeutic applications. Finally, the study of the mechanism of action of this compound can provide insights into its anti-cancer and other biological activities.
Synthesemethoden
The synthesis of 4-Amino-N-propyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has been reported using various methods. One of the most common methods involves the reaction of 4-amino-1H-pyrazole-5-carboxamide with 2,2,2-trifluoroethyl bromide and n-propylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is isolated by filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-Amino-N-propyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway, which is a key pathway involved in programmed cell death.
Eigenschaften
IUPAC Name |
4-amino-N-propyl-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N4O/c1-2-3-14-8(17)7-6(13)4-15-16(7)5-9(10,11)12/h4H,2-3,5,13H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYHJNJAIYUUQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=NN1CC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2723868.png)
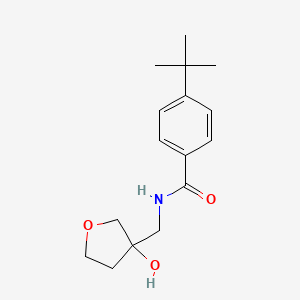
![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2723873.png)
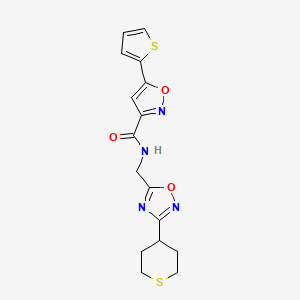
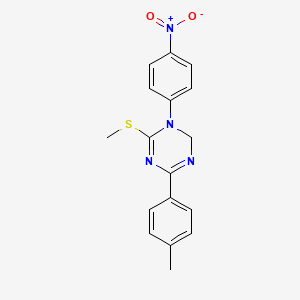
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2723879.png)
![7-Thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride](/img/structure/B2723880.png)
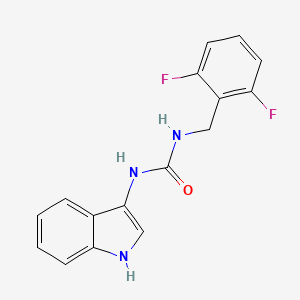
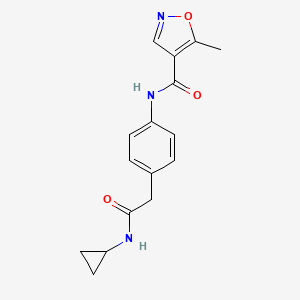
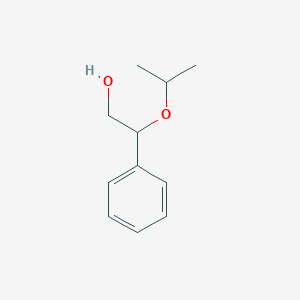
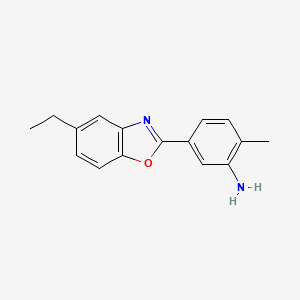

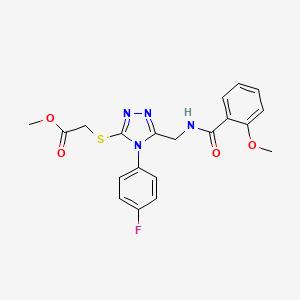
![N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide](/img/structure/B2723890.png)